molecular formula C22H20N2O5S B14228487 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide CAS No. 827577-51-5

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide

Cat. No.: B14228487
CAS No.: 827577-51-5
M. Wt: 424.5 g/mol
InChI Key: MPEKLGORQODMKQ-UHFFFAOYSA-N
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Description

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a benzoylphenyl group, a sulfamoyl group, and a methoxyacetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide typically involves a multi-step process. One common method starts with the reaction of aniline with benzoyl chloride to form N-benzoylaniline. This intermediate is then reacted with sulfonyl chloride to introduce the sulfamoyl group, resulting in N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}amine. Finally, the methoxyacetamide group is introduced through a reaction with methoxyacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

827577-51-5

Molecular Formula

C22H20N2O5S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-2-methoxyacetamide

InChI

InChI=1S/C22H20N2O5S/c1-29-15-21(25)23-17-11-13-18(14-12-17)30(27,28)24-20-10-6-5-9-19(20)22(26)16-7-3-2-4-8-16/h2-14,24H,15H2,1H3,(H,23,25)

InChI Key

MPEKLGORQODMKQ-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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